3-Chlorobenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76577. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRAFHHXYIQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057786 | |
| Record name | alpha,3-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-20-2 | |
| Record name | 3-Chlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m,alpha-Dichlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzene, 1-chloro-3-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha,3-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,3-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | M,ALPHA-DICHLOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXH4Y96Y2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Contextual Significance in Fine Chemical Synthesis
The importance of 3-chlorobenzyl chloride in fine chemical synthesis stems from its function as a reactive intermediate. The presence of the chloromethyl group (-CH2Cl) allows for facile nucleophilic substitution reactions, making it a key precursor for introducing the 3-chlorobenzyl moiety into a wide array of molecular frameworks. cymitquimica.com
The synthesis of this compound itself is a subject of study, often starting from 3-chlorotoluene (B144806). The process involves the chlorination of the methyl group, typically using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under UV irradiation to initiate a radical reaction. Controlling reaction conditions is crucial to favor side-chain chlorination over undesired ring chlorination and to prevent hydrolysis of the product to 3-chlorobenzyl alcohol.
In synthetic applications, this compound is primarily used for alkylation reactions. It serves as a starting material for a variety of derivatives, demonstrating its versatility. For example:
3-Chlorobenzylamine: Produced from the reaction of this compound with an amine source, this compound is a precursor for agrochemicals and pharmaceuticals.
3-Chlorobenzyl cyanide: Formed through a cyanation reaction, this nitrile is an intermediate for creating heterocyclic compounds such as tetrazoles and sulfonamides.
(3-Chlorobenzyl)triphenylphosphonium chloride: This phosphonium (B103445) salt, synthesized from this compound, finds use in organic synthesis.
The electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) chloride. This property is often exploited in cross-coupling reactions where it can achieve high yields.
| Derivative | Precursor | Synthetic Route | Application Area |
| 3-Chlorobenzylamine | This compound | Amination | Pharmaceuticals, Agrochemicals |
| 3-Chlorobenzyl cyanide | This compound | Cyanation | Heterocyclic Chemistry |
| 3-Chlorobenzyl alcohol | This compound | Hydrolysis | Organic Synthesis moneidechem.com |
| 3-Chlorobenzaldehyde (B42229) | This compound | Oxidation | Organic Synthesis moneidechem.com |
Overview of Research Trajectories
Established Laboratory Synthetic Routes
Chlorination of Toluene (B28343) or Benzyl (B1604629) Chloride Precursors
The synthesis of this compound can be achieved through the chlorination of toluene or benzyl chloride. When starting with toluene, the process typically involves a free-radical chlorination of the methyl group. This reaction is often initiated by UV light or a radical initiator. The direct chlorination of toluene can lead to a mixture of ortho, meta, and para isomers of chlorotoluene, as well as side-chain chlorinated products. To favor the formation of the meta isomer, specific reaction conditions and catalysts are necessary.
Alternatively, this compound can be synthesized from benzyl chloride through electrophilic aromatic substitution. This method introduces a chlorine atom onto the benzene (B151609) ring of the benzyl chloride molecule. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which activates the chlorine molecule for electrophilic attack. The directing effect of the chloromethyl group (-CH₂Cl) on the benzyl chloride starting material influences the position of the incoming chlorine atom.
A study on the direct chlorination of toluene to produce benzyl chloride and its derivatives highlights the importance of reaction conditions. In a kettle-type photochlorination process, the reaction is carried out at the boiling temperature of toluene (110–120°C). This method results in a conversion of approximately 50%, with the resulting chlorinated liquid containing 40–60% benzyl chloride. google.com
| Starting Material | Reagents | Conditions | Key Products | Reference |
| Toluene | Chlorine (Cl₂) | UV light or radical initiator | This compound, other isomers | ontosight.ai |
| Benzyl Chloride | Chlorine (Cl₂), Lewis Acid (e.g., FeCl₃) | - | This compound | ontosight.ai |
| Toluene | Chlorine (Cl₂) | 110-120°C, photochlorination | Benzyl chloride (40-60%) | google.com |
Side-Chain Chlorination/Cyanidation of m-Chlorotoluene Derivatives
A primary and well-established method for synthesizing this compound involves the side-chain chlorination of m-chlorotoluene. This reaction selectively targets the methyl group of m-chlorotoluene, substituting a hydrogen atom with a chlorine atom to form the desired product. The process is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under the influence of UV light or a radical initiator like azobisisobutyronitrile (AIBN). Controlling the reaction temperature is crucial to prevent unwanted side reactions, particularly ring chlorination. The use of catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can enhance the regioselectivity towards side-chain chlorination.
Furthermore, the resulting this compound can be converted to 3-chlorobenzyl cyanide through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN). This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. Phase-transfer catalysts, for instance, tetrabutylammonium (B224687) bromide, can be employed to improve the efficiency of the cyanide substitution.
| Starting Material | Reagents | Conditions | Product | Reference |
| m-Chlorotoluene | Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) | UV light or AIBN | This compound | |
| This compound | Sodium cyanide (NaCN) | DMF, reflux | 3-Chlorobenzyl cyanide |
Conversion of Benzyl Alcohol Analogs via Chlorination Reactions
This compound can be synthesized from its corresponding alcohol, 3-chlorobenzyl alcohol, through various chlorination reactions. This transformation involves the substitution of the hydroxyl (-OH) group with a chlorine atom. A variety of reagents can be employed to achieve this conversion, each with its own set of reaction conditions and efficiencies.
Common chlorinating agents for this purpose include:
Thionyl chloride (SOCl₂): This is a widely used reagent for converting alcohols to alkyl chlorides. The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Phosphorus pentachloride (PCl₅): This is another effective reagent for this conversion. orgsyn.org
Hydrochloric acid (HCl): Concentrated hydrochloric acid can be used, often in the presence of a dehydrating agent or under conditions that favor the formation of the carbocation intermediate.
Other Reagents: A study has shown that a combination of N-chlorosuccinimide and triphenylphosphine (B44618) can effectively chlorinate benzyl alcohols. Another method utilizes 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and dimethyl sulfoxide (B87167) for a rapid and selective chlorination of benzylic alcohols under neutral conditions. organic-chemistry.org
The choice of reagent and reaction conditions can be influenced by the presence of other functional groups in the molecule and the desired yield and purity of the final product. For instance, the reaction of 3-chlorobenzaldehyde (B42229) with sodium borohydride (B1222165) can produce 3-chlorobenzyl alcohol, which can then be subjected to chlorination to yield this compound. ontosight.ai
| Starting Material | Chlorinating Agent | Key Features | Reference |
| 3-Chlorobenzyl alcohol | Thionyl chloride (SOCl₂) | Common and effective method. | - |
| 3-Chlorobenzyl alcohol | Phosphorus pentachloride (PCl₅) | Effective chlorinating agent. | orgsyn.org |
| 3-Chlorobenzyl alcohol | 2,4,6-trichloro-1,3,5-triazine / DMSO | Rapid and selective under neutral conditions. | organic-chemistry.org |
Industrial Production Approaches and Process Optimization
Continuous Flow Processes in Large-Scale Synthesis
Continuous flow chemistry has emerged as a valuable tool for the large-scale synthesis of chemical compounds, offering several advantages over traditional batch processes, including improved safety, efficiency, and scalability. mdpi.com In the context of this compound production, continuous flow processes can be implemented for various synthetic steps.
For instance, the chlorination of toluene or its derivatives can be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher selectivity and yields of the desired product while minimizing the formation of byproducts. A Chinese patent describes a method for producing benzyl chloride compounds by continuously feeding toluene or chlorotoluene and chlorine gas into a reactor coupled with a rectification tower. google.com This integrated system allows for the continuous removal of the product, driving the reaction forward and achieving a molar fraction of the desired benzyl chloride compound of over 99%. google.com
Similarly, the conversion of benzyl alcohol analogs to benzyl chlorides can be adapted to a continuous flow setup. The use of packed-bed reactors containing a solid-supported chlorinating agent or catalyst can facilitate the continuous conversion of the alcohol to the chloride, followed by in-line purification steps. The implementation of continuous flow processes in the industrial production of this compound can lead to significant process optimization, resulting in a more cost-effective and sustainable manufacturing process.
| Process | Key Advantages | Example | Reference |
| Continuous Flow Chlorination | Precise control, high selectivity, high yield | Continuous feeding of toluene and chlorine into a reactor with a rectification tower | google.com |
| Continuous Flow Conversion of Alcohols | Efficient conversion, in-line purification | Use of packed-bed reactors with solid-supported reagents | mdpi.com |
Photochemical Reaction Methodologies
Photochemical reactions, which utilize light to initiate chemical transformations, offer a distinct approach for the synthesis of this compound, particularly through the side-chain chlorination of m-chlorotoluene. This method relies on the generation of free radicals under the influence of light, typically in the ultraviolet (UV) range.
The industrial preparation of benzyl chloride often involves the gas-phase photochemical reaction of toluene with chlorine. atamanchemicals.com This process proceeds via a free radical mechanism, where chlorine atoms are generated and subsequently react with the toluene side chain. atamanchemicals.com This principle can be directly applied to the synthesis of this compound from m-chlorotoluene.
A Chinese patent details a method for producing benzyl chloride by photochlorination using Light Emitting Diodes (LEDs) as the UV light source. google.com The reaction is carried out at a temperature of 90-150 °C, where chlorine gas is bubbled through the aromatic compound. google.com This method can be used to produce monochlorobenzyl, dichlorobenzyl, and trichlorobenzyl derivatives. google.com The use of LEDs as a light source in photochemical reactors is a notable advancement, offering potential benefits in terms of energy efficiency and control over the light wavelength.
The choice of solvent can also play a role in the outcome of the photochemical reaction. Studies on the photochemistry of p-chlorobenzyl chloride have shown that the reaction proceeds with high disappearance of the starting material in methanol. psu.edu Acetone can act as a triplet sensitizer, leading to the formation of both radical-derived and cation-derived products. psu.edu
| Method | Key Features | Example | Reference |
| Gas-Phase Photochemical Chlorination | Free radical process, industrial application | Reaction of toluene with chlorine gas | atamanchemicals.com |
| LED-Initiated Photochlorination | Use of LEDs as a UV source, controlled temperature | Production of chlorobenzyl derivatives at 90-150 °C | google.com |
Advanced Organic Transformations Involving 3 Chlorobenzyl Chloride
Nucleophilic Substitution Reactions for Functionalization
3-Chlorobenzyl chloride is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions to introduce a variety of functional groups onto the benzyl (B1604629) core. The presence of the benzylic chloride makes the carbon atom susceptible to attack by a wide range of nucleophiles.
Formation of Nitriles (e.g., 3-Chlorobenzyl Cyanide)
The reaction of this compound with cyanide ions, typically from sodium or potassium cyanide, yields 3-chlorobenzyl cyanide. chemguide.co.uk This reaction is a classic example of nucleophilic substitution. The process is often carried out by heating the reactants under reflux in an ethanolic solution. chemguide.co.uk The use of ethanol (B145695) as a solvent is crucial because it helps to dissolve both the ionic cyanide salt and the organic halogenoalkane. stackexchange.com If water is present, it can lead to the formation of 3-chlorobenzyl alcohol as a byproduct due to the presence of hydroxide (B78521) ions. chemguide.co.uk
The mechanism of this reaction can proceed through either an SN1 or SN2 pathway, with the benzylic carbocation in the SN1 pathway being stabilized by resonance with the aromatic ring. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride, can enhance the reaction rate by facilitating the transfer of cyanide ions into the organic phase. google.com This method provides high selectivity for the formation of 3-chlorobenzyl cyanide. google.com
Table 1: Synthesis of 3-Chlorobenzyl Cyanide
| Reactants | Catalyst/Solvent | Key Conditions | Product | Yield |
|---|---|---|---|---|
| This compound, Sodium cyanide | Ethanol | Heating under reflux | 3-Chlorobenzyl cyanide | 80-90% |
| p-Chlorobenzyl chloride, Sodium cyanide | Tetra-n-butylammonium chloride, Water | 75-85 °C | p-Chlorobenzyl cyanide | 100% selectivity |
Synthesis of Amines and Quaternary Ammonium (B1175870) Salts
This compound reacts with primary amines to form secondary amines, known as 3-chlorobenzylamines. ontosight.ai However, these reactions can be difficult to control, often leading to the formation of secondary amines as byproducts. To selectively produce primary amines, methods have been developed that involve the use of a large excess of ammonia, though this is not always industrially ideal. epo.org
The synthesis of N-(3-Chlorobenzyl)butan-1-amine, for instance, involves the direct reaction of this compound with butan-1-amine. ontosight.ai More advanced methods for synthesizing secondary amines involve a one-step N-alkylation and depyridylation cascade, which can prevent overalkylation. acs.org
Quaternary ammonium salts can also be synthesized from this compound. For example, the reaction with 1-(4-bromobenzyl)benzimidazole in DMF under reflux yields 1-(4-bromobenzyl)-3-(3-chlorobenzyl)benzimidazolium chloride. mdpi.com
Ether and Ester Formation
The formation of ethers from this compound is achieved through reaction with alkoxides (RO⁻), which substitute the chloride to form 3-chlorobenzyl ethers.
Esterification can be carried out in a two-step process. This compound is first reacted with a salt of a carboxylic acid, such as aqueous sodium benzoate (B1203000), in the presence of a phase transfer catalyst to form the corresponding benzoate ester. researchgate.netacs.org This ester is then hydrolyzed to produce 3-chlorobenzyl alcohol. researchgate.netacs.org This method avoids the formation of dibenzyl ether byproducts. researchgate.netacs.org The esterification reaction follows pseudo-first-order kinetics. acs.org
Oxidation and Reduction Reactions of this compound Derivatives
Derivatives of this compound can undergo both oxidation and reduction. For instance, 3-chlorobenzyl cyanide can be oxidized to form carboxylic acids or reduced to yield primary amines, showcasing its versatility as a synthetic intermediate.
Hydrolysis of this compound under aqueous conditions leads to the formation of 3-chlorobenzyl alcohol. Further oxidation is also possible. For example, the chlorination product, 3-chlorobenzyl dichloride, can be hydrolyzed to 3-chlorobenzoic acid in yields of 85-90% when heated in an aqueous solution. Using a solvent like xylene or toluene (B28343) can improve phase separation and increase the yield to 93%.
Cross-Coupling Reactions and Organometallic Applications
This compound is a valuable substrate in various cross-coupling reactions for the formation of new carbon-carbon bonds. It can be used in Suzuki-Miyaura reactions, which are catalyzed by palladium complexes. mdpi.com For example, it has been used in a reaction with 3-methoxybenzyl chloride and ethyl 4-bromobenzoate (B14158574) in water with zinc dust and a palladium catalyst. chemicalbook.comsigmaaldrich.com
Organometallic reagents derived from this compound are also important. (3-Chlorobenzyl)zinc chloride can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions with other organic halides, such as 3,6-dichloropyridazine, to produce monosubstituted products like 6-(3-chlorobenzyl)-3-chloropyridazine in good yields. uantwerpen.be Similarly, Grignard reagents can be prepared from this compound by reacting it with magnesium in an ether solvent. google.com
Table 2: Cross-Coupling and Organometallic Reactions
| Reactants | Catalyst/Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound, 3-methoxybenzyl chloride, ethyl 4-bromobenzoate | Pd catalyst, Zinc dust | Cross-coupling | Coupled product |
| 3-Chlorobenzyl)zinc chloride, 3,6-dichloropyridazine | Tetrakis(triphenylphosphine)palladium | Cross-coupling | 6-(3-chlorobenzyl)-3-chloropyridazine |
| This compound, Magnesium | Ether | Grignard formation | 3-Chlorobenzylmagnesium chloride |
Rearrangement and Rearomatization Processes
While less common for this compound itself, its derivatives can participate in rearrangement and rearomatization reactions. The benzylic nature of the compound allows for the stabilization of intermediates that can facilitate such transformations.
For instance, the synthesis of 3-chlorobenzyl cyanide from benzyl chloride derivatives involves a nucleophilic substitution where the mechanism can be debated between SN1 and SN2 pathways. The SN1 pathway proceeds through a benzylic cation intermediate which is stabilized by resonance with the aromatic ring, a form of electronic rearrangement.
Applications of 3 Chlorobenzyl Chloride in Specialized Chemical Syntheses
Role as a Synthetic Intermediate in Pharmaceutical Chemistry
3-Chlorobenzyl chloride is a significant starting material in the synthesis of various pharmaceutical compounds. 24chemicalresearch.comkavyapharma.com Its reactivity makes it a crucial component for creating active pharmaceutical ingredients (APIs), particularly for drugs targeting a range of conditions from allergic reactions to cancer. ontosight.aienvironmentclearance.nic.in
This compound serves as a key intermediate in the synthesis of isoquinoline (B145761) derivatives. environmentclearance.nic.inenvironmentclearance.nic.in These derivatives are a class of compounds investigated for their potential as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). environmentclearance.nic.inenvironmentclearance.nic.in CRTH2 antagonists are of significant interest in pharmaceutical research for the treatment of allergic diseases, such as asthma and rhinitis. environmentclearance.nic.ingoogle.com The incorporation of the 3-chlorobenzyl moiety is a critical step in building the complex molecular architecture required for this therapeutic activity. environmentclearance.nic.inenvironmentclearance.nic.in
The compound is utilized as a building block in the creation of anticancer agents, specifically in the synthesis of 2-phenzainamine derivatives. environmentclearance.nic.inenvironmentclearance.nic.in Research into the applications of this compound has identified its role in producing derivatives that show promise as antineoplastic agents. Its function as a versatile intermediate allows for the construction of these complex molecules intended for use in cancer treatment protocols. environmentclearance.nic.inenvironmentclearance.nic.in
This compound is a valuable building block for creating complex molecules, some of which are designed to mimic peptides (peptidomimetics) or to function as enzyme inhibitors. psu.edunih.gov Peptidomimetics are important in drug discovery as they can replicate the function of peptides but often have improved stability and bioavailability. nih.gov
A specific application is in the synthesis of novel enzyme inhibitors. For instance, new benzimidazolium salts have been synthesized from this compound. ufms.br In one study, the resulting derivative, 1-allyl-3-(3-chlorobenzyl)-5,6-dimethylbenzimidazolium chloride, was evaluated through molecular docking studies as a potential inhibitor of the SARS-CoV-2 main peptidase, showing promising binding affinity. ufms.br This highlights the compound's role in developing new molecules with potential therapeutic applications by targeting specific enzymes. ufms.brbiosynth.com
As a versatile chemical intermediate, this compound is widely used in the broader synthesis of pharmaceutical precursors and a range of Active Pharmaceutical Ingredients (APIs). ontosight.ai24chemicalresearch.com It serves as a critical building block for various APIs, with notable applications in the production of antihistamines and antipsychotic medications. ontosight.ai24chemicalresearch.com The demand for high-purity grades of this compound is driven by the stringent requirements of the pharmaceutical industry to ensure consistent and reliable outcomes in the synthesis of these therapeutic agents. 24chemicalresearch.com
Table 1: Pharmaceutical Applications of this compound
| Application Area | Target Compound Class/Example | Therapeutic Goal |
| Allergy Treatment | Isoquinoline Derivatives (CRTH2 Antagonists) environmentclearance.nic.inenvironmentclearance.nic.in | Treatment of allergic diseases like asthma environmentclearance.nic.ingoogle.com |
| Oncology | 2-Phenzainamine Derivatives environmentclearance.nic.inenvironmentclearance.nic.in | Development of anticancer agents |
| Enzyme Inhibition | Benzimidazolium Salts ufms.br | Inhibition of viral enzymes (e.g., SARS-CoV-2 peptidase) ufms.br |
| General Pharmaceuticals | Antihistamines, Antipsychotics ontosight.ai24chemicalresearch.com | Treatment of allergies and mental health conditions ontosight.ai24chemicalresearch.com |
Applications in Agrochemical Development
In addition to its pharmaceutical uses, this compound is an important intermediate in the agrochemical sector. ontosight.ai It is used in the synthesis of various pesticides and herbicides designed to protect crops and improve agricultural productivity. ontosight.aikavyapharma.com
This compound is a recognized precursor in the manufacturing of agrochemicals, including certain herbicides. ontosight.aikavyapharma.com While it is a versatile intermediate for this sector, the specific herbicide Bifenox is more commonly synthesized from the related compound 3-chlorobenzoyl chloride. innospk.comgoogle.comunichemist.com The general utility of this compound in producing a range of pesticides, however, underscores its importance in the broader field of agrochemical development. ontosight.ai
Integration into Polymer Chemistry and Materials Science
The reactivity of this compound makes it a valuable component in the field of polymer chemistry, where it is used for crosslinking, functionalizing silicon-based polymers, and creating high-performance porous materials.
Crosslinking is a process that links polymer chains together, enhancing their mechanical properties, thermal stability, and chemical resistance. The chloromethyl group (-CH2Cl) of this compound provides a reactive site for creating these links. It can react with various functional groups on polymer backbones to form stable covalent bonds. For instance, derivatives of this compound are utilized in polymer crosslinking applications. The reaction typically proceeds via Friedel-Crafts alkylation, where the 3-chlorobenzyl group acts as an electrophile, reacting with the aromatic rings of other polymer chains in the presence of a Lewis acid catalyst. rsc.org This process is fundamental to creating the rigid, three-dimensional networks characteristic of thermosetting polymers and hypercrosslinked materials.
Polysiloxanes, or silicones, are known for their flexibility, thermal stability, and biocompatibility. Introducing specific functional groups onto the polysiloxane backbone can tailor their properties for specialized applications. Polysiloxanes bearing chlorobenzyl groups are synthesized to serve as precursors for new materials with unique characteristics, such as biocidal activity. researchgate.net
These functional polysiloxanes can be prepared through hydrosilylation reactions between a vinyl-functionalized chlorobenzene (B131634) and a hydrosilane-containing polysiloxane, or through the reaction of this compound with a suitable functional group on the polymer. The attached chlorobenzyl groups can then be further modified. For example, they can be converted into quaternary ammonium (B1175870) salt groups, imparting antimicrobial properties to the silicone material. researchgate.net This functionalization is a key step in developing advanced materials for medical devices and specialized coatings.
Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by high surface areas, tunable pore structures, and exceptional stability. researchgate.netresearchgate.net They are synthesized through extensive crosslinking of aromatic monomers. This compound can be used as a monomer in the synthesis of HCPs via a Friedel-Crafts reaction. researchgate.net
In this process, a Lewis acid catalyst (e.g., ferric chloride or aluminum chloride) promotes the alkylation of aromatic rings. rsc.org The this compound molecule can react with another aromatic monomer or self-condense, as the benzylic chloride group of one molecule alkylates the benzene (B151609) ring of another. This "knitting" strategy creates a rigid, permanent microporous network. jcatalysis.com HCPs synthesized using chlorobenzyl-substituted monomers have been shown to achieve high specific surface areas, making them excellent candidates for applications in gas storage, separation, and catalysis. researchgate.net
Table 2: Properties of Benzyl (B1604629) Chloride-Based Hypercrosslinked Polymer
| Monomer Type | Crosslinking Method | Resulting Polymer | Specific Surface Area (SSA) | Application | Reference |
|---|
Utility in Dyes and Pigments Production
This compound serves as an important intermediate in the synthesis of various dyes and pigments. ontosight.aichemicalbull.comkavyapharma.com In this context, it is used to introduce the 3-chlorobenzyl group into larger chromophore structures. The presence of the chlorine atom on the benzene ring can modify the electronic properties of the dye molecule, which in turn influences its color, lightfastness, and other key properties. The compound's utility lies in its ability to act as a versatile building block, allowing for the construction of complex organic molecules required for modern synthetic dyes and pigments. sdfine.com
Mechanistic Investigations and Computational Studies of 3 Chlorobenzyl Chloride Reactivity
Theoretical Studies of Reaction Mechanisms
Theoretical investigations into the reaction mechanisms of 3-chlorobenzyl chloride have explored various pathways, including nucleophilic substitution and elimination reactions. For instance, studies on the dissociation of the 3-chlorobenzyl anion have examined both planar and nonplanar reaction pathways. nsf.gov The addition of a nucleophile, such as a chloride ion, to the benzylic position of α,3-dehydrotoluene, a related diradical species, has been shown to occur without an activation barrier, highlighting the high reactivity of such intermediates. nsf.gov
The mechanism of action for this compound is primarily as an electrophile. The presence of chlorine atoms, which are electron-withdrawing, increases the positive charge on the benzylic carbon, making it more susceptible to attack by nucleophiles. This reactivity is fundamental to its role in alkylation and other nucleophilic substitution reactions.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of this compound and related molecules. researchgate.net These calculations provide a quantum mechanical description of the molecule's properties, offering a detailed understanding of its stability and reactivity. rsc.orgmdpi.com
Molecular Geometry Optimization and Vibrational Analysis
DFT calculations, often using the B3LYP functional with basis sets like 6-31G or higher, are employed to determine the optimized molecular geometry of this compound. mdpi.comnih.gov This process finds the lowest energy conformation of the molecule, providing accurate bond lengths and angles. nih.gov Vibrational analysis is then performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Related Compound, 8-chloro-3-((3-chlorobenzyl)thio)- nsf.govrsc.orgCurrent time information in Berlin, DE.triazolo[4,3-a]pyridine
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C1-C6 | 1.735 |
| C7-Cl2 | 1.745 |
| C1-N2 | 1.385 |
| N2-N3 | 1.380 |
| C8-S1 | 1.832 |
| C1-N2-N3 | 104.2 |
| N2-N3-C4 | 114.1 |
| N2-C1-C6 | 120.3 |
| Data derived from a study on a related compound containing the 3-chlorobenzyl moiety. mdpi.com |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity. rsc.orgusp.br For molecules containing the 3-chlorobenzyl group, the HOMO-LUMO gap has been calculated to understand its influence on reactivity. For example, in one study, a compound with a 3-chlorobenzyl group exhibited a lower energy gap compared to other derivatives, suggesting higher reactivity. mdpi.com
Table 2: Frontier Molecular Orbital Energies for a Related Compound
| Parameter | Energy (eV) |
| EHOMO | -6.578 |
| ELUMO | -2.375 |
| Energy Gap (ΔE) | 4.203 |
| Data derived from a study on a related compound. connectjournals.com |
Reactivity Descriptors and Electrostatic Potential Mapping
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (µ), global hardness (η), and global softness (S). connectjournals.com These descriptors help in predicting the electrophilic or nucleophilic nature of a molecule. connectjournals.com
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. dergipark.org.tr The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). dergipark.org.trresearchgate.net For molecules containing the 3-chlorobenzyl moiety, the MEP can highlight the electrophilic nature of the benzylic carbon, which is susceptible to nucleophilic attack. chemrevlett.com
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. rsc.orgals-journal.com By calculating the transition energies and oscillator strengths, TD-DFT can predict the UV-Visible spectrum of a compound. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the electronic transitions occurring within the molecule. als-journal.comnih.gov TD-DFT calculations have been successfully applied to various organic molecules to understand their photophysical properties. rsc.orgresearchgate.net
Molecular Dynamics Simulations for Reactive Systems
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of reactive systems involving this compound. acs.org These simulations model the movement of atoms over time, allowing for the study of reaction dynamics and the influence of the solvent environment. researchgate.net While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided context, the methodology is applicable for investigating its reactions in solution, such as nucleophilic substitution reactions, by tracking the trajectories of the reacting species. acs.orgresearchgate.net
Environmental Fates and Degradation Pathways of Chlorinated Benzyl Compounds
Biotic Degradation Pathways of Related Compounds
The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental remediation. nih.gov The ability of microorganisms to use these xenobiotic substances as a source of carbon and energy is of significant interest. nih.govresearchgate.net
3-Chlorobenzoate (3-CBA) is frequently used as a model compound to study the microbial degradation of chlorinated aromatic compounds due to its structural similarity to more complex pollutants and its relatively low toxicity. mdpi.com Microorganisms have evolved various mechanisms to cleave the carbon-halogen bond, a critical first step in detoxification and degradation.
Aerobic degradation of 3-CBA is commonly initiated by dioxygenase enzymes. mdpi.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of substituted catechols, such as chlorocatechols. mdpi.comnih.gov These intermediates are then channeled into central metabolic pathways, often via ortho- or meta-cleavage of the aromatic ring, which eventually leads to carbon dioxide and chloride ions. researchgate.netmdpi.com Several bacterial genera, including Caballeronia, Paraburkholderia, and Cupriavidus, have been identified as capable of degrading 3-CBA through these pathways. mdpi.com
Under anaerobic conditions, a different primary mechanism known as reductive dehalogenation occurs. nih.govnih.gov In this process, the chlorine substituent is removed from the aromatic ring and replaced with a hydrogen atom. This reaction is particularly important in anoxic environments where it can be the initial step in the breakdown of highly chlorinated compounds. nih.gov Certain anaerobic bacteria can couple this dehalogenation step to ATP production and growth, a process termed "halorespiration". nih.gov For instance, thermophilic anaerobic mixed cultures have demonstrated the ability to dehalogenate 3-CBA at temperatures as high as 75°C. nih.gov
A variety of bacteria have been studied for their ability to degrade 3-CBA, with varying efficiencies and metabolic pathways, as detailed in the table below.
| Strain/Organism Type | Degradation Pathway/Mechanism | Key Intermediate | Reference |
| Caballeronia, Paraburkholderia, Cupriavidus | Aerobic degradation initiated by dioxygenase | (Chloro-)catechol (CC) | mdpi.com |
| Thermophilic anaerobic cultures | Anaerobic dehalogenation | Benzoate (B1203000) | nih.gov |
| Pseudomonas, Burkholderia | Aerobic oxidation | Chlorocatechols | nih.gov |
| Dehalococcoides | Anaerobic reductive dehalogenation | Lower chlorinated benzenes | nih.gov |
| Desulfomonile tiedjei | Anaerobic reductive dehalogenation for energy | Benzoate from 3-chlorobenzoate | nih.gov |
Despite the existence of microbial degradation pathways for related compounds, 3-chlorobenzyl chloride itself exhibits significant resistance to biological breakdown. biosynth.com Its chemical properties can prevent it from being readily metabolized by many microorganisms. biosynth.com This recalcitrance is partly attributed to its resistance to enzymatic hydrolysis or oxidative metabolism. biosynth.com The presence of chlorine on the benzyl (B1604629) group can inhibit the action of enzymes that would typically degrade the parent compound, benzyl chloride. For instance, a Bacillus species capable of degrading benzyl chloride does so by dehalogenation to leave a benzene (B151609) ring, which is then further metabolized. researchgate.net However, the additional ring-substituted chlorine in this compound complicates this process, making it a more persistent xenobiotic. researchgate.net The compound's structure can bind to microbial cell surfaces, potentially inhibiting essential cellular functions and synthesis of proteins and nucleic acids, which further contributes to its antimicrobial nature and resistance to degradation. biosynth.com
Abiotic Transformation Processes
In addition to biological activities, non-biological chemical reactions play a significant role in the transformation of this compound in the environment.
One of the primary abiotic degradation pathways for this compound in water is hydrolysis. oecd.org Benzyl chloride and its chlorinated derivatives are susceptible to hydrolysis, which breaks the bond between the benzyl group and the chlorine atom of the chloromethyl group. This reaction results in the formation of the corresponding alcohol, in this case, 3-chlorobenzyl alcohol. oecd.org The rate of this reaction is dependent on factors such as temperature and pH. For the related compound benzyl chloride, the hydrolysis half-life (the time it takes for half of the compound to degrade) is reported to be 9.5 hours at a pH of 7 and a temperature of 25°C. nih.gov This relatively rapid transformation suggests that in aqueous environments, the persistence of the parent this compound may be limited, with the primary environmental fate being its conversion to 3-chlorobenzyl alcohol. oecd.orgnih.gov This product, benzyl alcohol, is considered to be readily biodegradable. oecd.org
| Process | Reactant | Product | Half-life (DT50) | Conditions | Reference |
| Hydrolysis | Benzyl Chloride | Benzyl Alcohol | 9.5 hours | pH 7, 25°C | nih.gov |
Once released into the atmosphere, chlorinated benzyl compounds can be degraded by reacting with highly reactive chemical species. A significant degradation pathway in coastal or industrialized marine areas is reaction with atomic chlorine (Cl). conicet.gov.ar While specific data for this compound is limited, studies on similar chlorinated organic compounds, such as chloroacetoacetates, provide insight into these atmospheric processes. The reaction of atomic chlorine with these compounds is typically initiated by the abstraction of a hydrogen atom. conicet.gov.ar This leads to a cascade of reactions, breaking down the original molecule into smaller, often oxidized, fragments. For example, the reaction of Cl atoms with ethyl 2-chloroacetoacetate and methyl 2-chloroacetoacetate has been studied, yielding rate coefficients that allow for the estimation of their atmospheric lifetimes. conicet.gov.ar These lifetimes, with respect to degradation by atomic chlorine, were calculated to be on the order of 1.47 to 1.57 days, indicating that this is a significant atmospheric removal process. conicet.gov.ar
| Compound | Rate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τCl) | Reference |
| Ethyl 2-chloroacetoacetate | (2.41 ± 0.57) x 10⁻¹⁰ | 1.47 days | conicet.gov.ar |
| Methyl 2-chloroacetoacetate | (2.16 ± 0.85) x 10⁻¹⁰ | 1.57 days | conicet.gov.ar |
Analytical Methodologies for 3 Chlorobenzyl Chloride Characterization
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is fundamental to separating 3-chlorobenzyl chloride from impurities and related compounds. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analytes.
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. It is widely used to assess the purity of commercial samples and to quantify the levels of process-related impurities. Common impurities that may be present from its synthesis include isomers such as 2-chlorobenzyl chloride and 4-chlorobenzyl chloride, as well as starting materials like 3-chlorotoluene (B144806) and over-chlorinated products like α,α-dichlorotoluene. oup.com
When coupled with a mass spectrometer (GC-MS), this method provides not only quantitative data but also definitive structural identification of the separated components based on their mass spectra and fragmentation patterns. nih.govnih.gov GC-MS is particularly effective for identifying reaction byproducts, such as 2-chlorobenzyl alcohol and 3-chlorobenzyl alcohol, which can form during chemical transformations. semanticscholar.org For instance, a static headspace GC-MS method has been developed and validated for determining benzyl (B1604629) chloride in food matrices, demonstrating the technique's sensitivity and applicability. nih.gov In one such method, benzyl chloride and its deuterated internal standard (benzyl chloride-d7) showed retention times of 3.884 and 3.752 minutes, respectively. nih.gov
Table 1: Example GC-MS Conditions for Benzyl Chloride Analysis This table is a composite representation of typical conditions and may not reflect a single specific study.
| Parameter | Description | Source |
|---|---|---|
| Column | Capillary columns such as HT-FFAP (30m x 0.32mm x 0.33µm) or similar phases are often used. | patsnap.com |
| Carrier Gas | Helium or Nitrogen. | asianpubs.org |
| Injection Mode | Split injection is common to handle concentrated samples. | patsnap.com |
| Temperature Program | A programmed temperature gradient is used to separate compounds with different boiling points. | asianpubs.org |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification. | nih.govrsc.org |
| Commonly Detected Impurities | Toluene (B28343), benzaldehyde (B42025), benzyl alcohol, 2-chlorotoluene, 4-chlorotoluene, α,α-dichlorotoluene. | oup.com |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing less volatile or thermally sensitive compounds related to this compound. It is particularly useful for separating mixtures containing starting materials, intermediates, and final products in syntheses where this compound is used as a reagent. researchgate.net
Reversed-phase HPLC, typically using a C18 stationary phase, is the most common mode of separation. oup.comjocpr.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or an aqueous buffer, such as ammonium (B1175870) acetate. jocpr.comrsc.org Detection is commonly performed using a UV detector, as the aromatic ring in this compound and its derivatives provides strong chromophores. jocpr.combas.bg HPLC methods have been developed to determine trace levels of benzyl chloride in drug substances, with detection limits as low as 3 ppm. jocpr.com These methods are validated for selectivity, sensitivity, linearity, precision, and accuracy to ensure reliable results. jocpr.com
Table 2: Representative HPLC Method for Benzyl Halide Analysis Based on a validated method for determining benzyl halides in drug substances.
| Parameter | Condition | Source |
|---|---|---|
| Column | InertSustain® C18 (250 mm × 4.6 mm, 5 µm) | rsc.org |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 5 mM Ammonium Acetate (B). | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Column Temperature | 30 °C | rsc.org |
| Detection | UV Detector | jocpr.com |
| Application | Separation of benzyl chloride from related compounds like benzaldehyde and benzyl alcohol. | oup.com |
Spectroscopic Techniques for Structural Elucidation of Derivatives
While chromatographic methods separate components of a mixture, spectroscopic techniques are essential for elucidating the precise molecular structure of newly synthesized compounds derived from this compound. jchps.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes infrared (IR) spectroscopy is used to confirm that the desired chemical transformation has occurred and to fully characterize the resulting product. nih.gov
For example, in the synthesis of 3-Chloro-4-(3-chlorobenzyloxy)-5-methoxybenzaldehyde, a derivative prepared using this compound, both ¹H-NMR and ¹³C-NMR were used for structural confirmation. rsc.org The ¹H-NMR spectrum would show characteristic signals for the benzylic protons (CH₂) introduced from the this compound moiety, typically around 5.10 ppm, in addition to the aromatic and methoxy (B1213986) protons of the rest of the molecule. rsc.org Similarly, ¹³C-NMR provides detailed information about the carbon skeleton. rsc.org Advanced 2D-NMR techniques like COSY, NOESY, HSQC, and HMBC are also employed for complex structures to establish connectivity between atoms. turkjps.org
Table 3: Spectroscopic Data for a Representative Derivative: 5-Iodo-3-chloro-4-(3-chlorobenzyloxy)benzaldehyde This table illustrates the type of data obtained for structural confirmation of a derivative synthesized using this compound.
| Technique | Observed Data / Signals (in CDCl₃) | Interpretation | Source |
|---|---|---|---|
| ¹H-NMR (400 MHz) | δ 5.10 (s, 2H), 7.31-7.33 (m, 2H), 7.41 (dd, 1H), 7.43 (d, 1H), 7.57-7.58 (m, 1H), 9.84 (s, 1H) | The singlet at 5.10 ppm corresponds to the two benzylic protons (OCH₂) from the reacted this compound. Other signals confirm the aromatic and aldehyde protons. | rsc.org |
| ¹³C-NMR (100 MHz) | δ 74.0, 126.6, 128.7, 128.8, 129.9, 134.4, 134.5, 135.1, 138.7, 189.9 ppm | The signal at 74.0 ppm is characteristic of the benzylic carbon (OCH₂). The other signals correspond to the various aromatic and carbonyl carbons in the molecule. | rsc.org |
| Mass Spectrometry (MS) | HRMS-ESI (m/z) [M+H]⁺ | High-Resolution Mass Spectrometry provides the exact mass of the molecule, confirming its elemental composition. | rsc.orgrsc.org |
Advanced Separation and Detection Methods
For the analysis of this compound and its derivatives at trace levels or in complex matrices like environmental or biological samples, more advanced separation and detection methods are required. These methods aim to improve sensitivity, selectivity, and efficiency.
One such technique is solid-phase microextraction (SPME), which combines sample extraction and pre-concentration into a single step. oup.com SPME, often coupled with GC-MS, has been successfully used for the determination of benzyl chloride and related compounds in water. oup.com This approach is valuable for environmental monitoring due to its ability to detect low concentrations of pollutants.
Another advanced technique is dispersive micro-solid phase extraction (D-μ-SPE). nih.gov This method utilizes a small amount of a solid adsorbent, such as functionalized magnetic nanoparticles, dispersed into the sample solution. nih.gov The large surface area contact allows for rapid and efficient extraction of target analytes. The adsorbent is then easily collected (e.g., with a magnet) and the analytes are desorbed for analysis by HPLC or GC. nih.gov While not specifically documented for this compound, this technique represents the state-of-the-art for extracting similar organic compounds from challenging matrices like wastewater and human serum, offering high recovery and low detection limits. nih.gov
Q & A
Q. What are the key steps in synthesizing 3-chlorobenzyl chloride, and how can reaction conditions be optimized?
this compound is typically synthesized via chlorination of 3-chlorotoluene under controlled conditions. Key steps include:
- Chlorination : Use of chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators (e.g., UV light or peroxides) to achieve selective benzylic chlorination.
- Purification : Distillation under reduced pressure to isolate the product from isomers (e.g., 2- or 4-chlorobenzyl chloride) .
Optimization : Reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of 3-chlorotoluene to chlorinating agent) are critical to minimize byproducts like polychlorinated derivatives. Yield improvements (>80%) are achievable using catalytic FeCl₃ .**
Q. How can researchers safely handle this compound in laboratory settings?
- Storage : Keep in sealed, dark glass containers at 0–6°C to prevent hydrolysis and degradation .
- Safety Protocols : Use fume hoods, nitrile gloves, and goggles. Avoid skin contact due to its lachrymatory and skin-irritating properties .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
Q. What analytical methods are recommended for confirming the purity and structure of this compound?
- GC-MS : To assess purity (>98%) and detect trace isomers .
- ¹H/¹³C NMR : Characteristic peaks include δ 4.6 ppm (singlet for benzylic CH₂Cl) and δ 7.2–7.4 ppm (aromatic protons) .
- FT-IR : Absorbance at 680 cm⁻¹ (C-Cl stretch) and 1260 cm⁻¹ (CH₂Cl bend) .
Advanced Research Questions
Q. How can this compound be used in cross-coupling reactions to synthesize bioactive compounds?
this compound serves as an electrophilic partner in Pd-catalyzed couplings :
- Buchwald-Hartwig Amination : React with aryl amines to form benzylamine derivatives (e.g., inhibitors of TNF-α or IL-6) .
- Suzuki-Miyaura Coupling : Combine with boronic acids to generate biphenyl scaffolds for drug discovery .
Example : In a 2024 study, it was used with zinc dust and a Pd catalyst to synthesize a thalidomide analog with enhanced anti-inflammatory activity .
Q. What strategies resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 63–80%) arise from:
Q. How does this compound participate in the design of enzyme inhibitors?
Its reactivity enables:
- Covalent Inhibition : The benzylic chloride reacts with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. For example, derivatives of 3-chloro-N-(3-chlorobenzyl)aniline show inhibitory activity against bacterial MurA enzymes .
- Prodrug Synthesis : Hydrolyzable chloride groups facilitate controlled drug release in physiological conditions .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in benzylic chlorination reactions?
Q. What are the best practices for characterizing reactive intermediates in this compound-based syntheses?
- Trapping Intermediates : Use nucleophiles (e.g., DMSO) to stabilize transient species for NMR analysis .
- Computational Modeling : DFT studies predict reaction pathways and transition states, aiding in mechanistic validation .
Safety and Regulatory Considerations
Q. What are the environmental and regulatory implications of using this compound?
- EPA Compliance : Classified as a hazardous air pollutant (HAP); emissions must comply with Title III regulations .
- Waste Disposal : Hydrolysis with NaOH generates less toxic 3-chlorobenzoic acid, which can be incinerated .
Advanced Applications in Materials Science
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
